L-Phenylalanine, N-(1-nitroso-L-prolyl)-
Description
Properties
CAS No. |
88476-98-6 |
|---|---|
Molecular Formula |
C14H17N3O4 |
Molecular Weight |
291.30 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-nitrosopyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C14H17N3O4/c18-13(12-7-4-8-17(12)16-21)15-11(14(19)20)9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2,(H,15,18)(H,19,20)/t11-,12-/m0/s1 |
InChI Key |
WXRNJKHDJPYRPW-RYUDHWBXSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)N=O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
C1CC(N(C1)N=O)C(=O)NC(CC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathways Overview
Nitrosation of L-Proline
The nitroso group is introduced to L-proline via nitrosation under acidic conditions. Key methods include:
Method A: Direct Nitrosation with Nitrous Acid
- Reagents : L-Proline, sodium nitrite (NaNO₂), hydrochloric acid (HCl).
- Procedure :
- Dissolve L-proline in 1 M HCl at 0–5°C.
- Add NaNO₂ (1.2 eq) dropwise with stirring.
- Maintain pH 1–2 for 2 hours.
- Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.
- Yield : 75–85%.
- Key Insight : Excess HCl ensures protonation of the amine, directing nitrosation to the secondary amine of proline’s pyrrolidine ring.
Method B: Nitrosation via Isoamyl Nitrite
- Reagents : L-Proline, isoamyl nitrite, acetic acid.
- Procedure :
- Suspend L-proline in acetic acid.
- Add isoamyl nitrite (1.5 eq) at 25°C.
- Stir for 4 hours, then quench with ice water.
- Yield : 70–78%.
Coupling with L-Phenylalanine
The nitroso-L-proline is coupled to L-phenylalanine via amide bond formation.
Method C: Carbodiimide-Mediated Coupling
- Reagents : Nitroso-L-proline, L-phenylalanine, N,N'-dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS).
- Procedure :
- Activate nitroso-L-proline’s carboxyl group with DCC/NHS in dry THF.
- Add L-phenylalanine and stir at 25°C for 12 hours.
- Purify by silica gel chromatography.
- Yield : 60–68%.
Method D: Mixed Anhydride Method
Reaction Optimization and Challenges
Nitroso Group Stability
Analytical Characterization
Spectroscopic Data
| Technique | Key Peaks | Reference |
|---|---|---|
| ¹H NMR | δ 8.2 (s, NH), δ 4.3 (m, α-H), δ 3.1 (m, proline ring) | |
| ¹³C NMR | δ 172.5 (C=O), δ 155.0 (N-N=O) | |
| IR | 1650 cm⁻¹ (amide I), 1450 cm⁻¹ (N=O) |
Purity Assessment
- HPLC : C18 column, methanol/water (70:30), retention time: 12.3 min.
- Mass Spec : [M+H]⁺ = 294.1 m/z.
Comparative Analysis of Methods
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| A (NaNO₂/HCl) | 0–5°C, pH 1–2 | 75–85% | Cost-effective, scalable | Requires strict temperature control |
| B (Isoamyl nitrite) | 25°C, acetic acid | 70–78% | Mild conditions | Lower yield vs. Method A |
| C (DCC/NHS) | 25°C, THF | 60–68% | High coupling efficiency | Side product (dicyclohexylurea) |
| D (Mixed anhydride) | -10→25°C | 72–80% | No coupling byproducts | Sensitive to moisture |
Chemical Reactions Analysis
Types of Reactions
L-Phenylalanine, N-(1-nitroso-L-prolyl)- can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The compound can participate in substitution reactions where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
L-Phenylalanine, N-(1-nitroso-L-prolyl)- has several scientific research applications:
Chemistry: It is used as a substrate in enzyme assays to study enzyme activity and specificity.
Biology: The compound is employed in studies of protein-protein interactions and cellular signaling pathways.
Medicine: Research into its potential therapeutic applications includes its use as a drug target for conditions such as hypertension and cardiovascular diseases.
Industry: The compound is used in the development of new materials and as a building block for the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of L-Phenylalanine, N-(1-nitroso-L-prolyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function. This interaction can modulate various biochemical pathways, including those involved in protein synthesis and degradation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
N-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)-Amino Acid Derivatives
Compounds such as N-(1,4-dioxo-naphthalenyl)-L-proline (4), -L-alanine (5), and -L-phenylalanine (6) share structural similarities with the target compound but replace the nitroso group with a 1,4-dioxo-naphthalenyl substituent. These derivatives are synthesized via reactions of 1,4-naphthoquinone with amino acids, yielding orange solids with moderate yields (58–61%) . Unlike nitroso-containing complexes, these compounds lack the carcinogenic risk associated with N-nitroso groups but exhibit distinct spectroscopic profiles (e.g., IR absorption at 1660–1680 cm⁻¹ for quinone C=O stretching) .
N-[(Trimethylamineboryl)-carbonyl]-L-phenylalanine Derivatives
These compounds, such as N-[(trimethylamineboryl)-carbonyl]-L-phenylalanine methylester, are metabolized to L-phenylalanine derivatives in vivo. While they share the phenylalanine backbone, the boron-containing substituent imparts antitumor and anti-inflammatory activities, contrasting with the antibacterial focus of nitroso-prolyl complexes .
N-(Carbobenzyloxy)-L-phenylalanine Derivatives
Derivatives like N-(carbobenzyloxy)-L-phenylalanine exhibit antiproliferative activity against cancer cell lines (e.g., HeLa, A549) via topoisomerase IIα inhibition . Unlike nitroso-prolyl complexes, these compounds prioritize aromatic interactions over metal coordination, resulting in distinct mechanisms of action.
Physicochemical Properties
- Solubility : Nitroso-prolyl complexes exhibit variable solubility in polar solvents (e.g., DMSO, water), influenced by the metal ion . In contrast, carbobenzyloxy derivatives show higher lipophilicity, enhancing cell membrane penetration .
- Stability: Nitroso compounds are prone to decomposition under UV light or acidic conditions, releasing nitric oxide or alkylating agents . Quinone derivatives (e.g., 1,4-dioxo-naphthalenyl) are more stable but susceptible to redox cycling .
- Biodegradability : L-Phenylalanine derivatives generally exhibit higher biodegradability than tyrosine analogues (e.g., 7% higher for phenylalanine vs. tyrosine in ionic liquids) .
Q & A
Q. How can conflicting data on environmental stability (e.g., light sensitivity) be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
